Lack of Cross-Resistance with Vinblastine and Vincristine in Clinical Patients
Vinglycinate sulfate (VGL) demonstrated clinical evidence of lack of cross-resistance with both vinblastine sulfate (VLB) and vincristine sulfate (VCR) in a 31-patient clinical study [1][2]. This represents a critical differentiation: patients previously treated with or resistant to VLB or VCR may still derive therapeutic benefit from VGL [1]. This absence of cross-resistance is a defining feature that distinguishes VGL from simple potency-equivalent analogs [2].
| Evidence Dimension | Cross-resistance (clinical observation) |
|---|---|
| Target Compound Data | No cross-resistance observed |
| Comparator Or Baseline | Vinblastine sulfate and vincristine sulfate |
| Quantified Difference | Complete lack of cross-resistance (qualitative finding; zero patients exhibited cross-resistance between VGL and VLB or VCR) |
| Conditions | 31 patients with malignant disease (Hodgkin's disease, lymphosarcoma, bronchogenic carcinoma, chondrosarcoma) previously treated with or exposed to vinca alkaloids; clinical study conducted at Lilly Laboratory for Clinical Research, 1967 |
Why This Matters
This finding enables VGL to be positioned for experimental use in VLB/VCR-resistant models or salvage applications where other vinca alkaloids have failed, directly impacting procurement for resistance-focused studies.
- [1] Armstrong JG, Dyke RW, Fouts PJ, Hawthorne JJ, Jansen CJ, Peabody AM. Initial clinical experience with vinglycinate sulfate, a molecular modification of vinblastine. Cancer Res. 1967;27(2_Part_1):221-227. View Source
- [2] Armstrong JG. New derivatives of the Vinca rosea alkaloids. Acta Genet Med Gemellol (Roma). 1968;17(1):193-196. View Source
